REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4]([C:12]2[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.Cl.[CH3:20][OH:21]>[Pd]>[NH2:1][C:2]1[N:3]=[C:4]([C:12]2[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:5]=[C:6]2[C:11]=1[NH:10][CH2:9][CH2:8][CH2:7]2.[CH2:20]([O-:21])[CH3:2]
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Name
|
8-amino-6-(3-methyl-2-pyridinyl)-1,7-naphthyridine
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C=C2C=CC=NC12)C1=NC=CC=C1C
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for another 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture through Celite
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
triturate the residue in diethyl ether (450 mL)
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
crystallize the isolated solids
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C=C2CCCNC12)C1=NC=CC=C1C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |